2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride molecular structure
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride, a key chemical intermediate in contemporary drug discovery and development. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, and understanding the precise structural and chemical properties of its derivatives is paramount for its effective utilization.[1][2] This document delineates the molecule's structural features, offers a predictive analysis of its spectroscopic characteristics, outlines a robust synthetic pathway, and discusses its applications and handling protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this versatile building block.
Molecular Identity and Physicochemical Profile
2-(4-Methylpiperazin-1-yl)ethanamine is a diamine featuring a piperazine ring N-substituted with a methyl group and an ethylamine moiety. For practical applications in synthesis and formulation, it is often supplied as a hydrochloride salt to improve stability and handling. The trihydrochloride form ensures that all three nitrogen atoms—the two within the piperazine ring and the primary amine—are protonated, maximizing water solubility and creating a stable, crystalline solid.
Structural and Chemical Identifiers
The fundamental properties of the parent free base and its trihydrochloride salt are summarized below. The free base is a colorless to light yellow liquid that is known to be air-sensitive, while the salt form is typically a more stable solid.
| Property | 2-(4-Methylpiperazin-1-yl)ethanamine (Free Base) | 2-(4-Methylpiperazin-1-yl)ethanamine Trihydrochloride |
| Molecular Formula | C₇H₁₇N₃ | C₇H₂₀Cl₃N₃ |
| Molecular Weight | 143.23 g/mol [3][4] | 252.62 g/mol |
| CAS Number | 934-98-5[3][4] | Not explicitly assigned; derived from base. |
| Appearance | Colorless to Light yellow clear liquid | Typically a white to off-white crystalline solid. |
| SMILES | CN1CCN(CCN)CC1[3][4] | C[N+]1(H)CC(CC[NH3+])CC1.[Cl-].[Cl-].[Cl-] |
| Topological Polar Surface Area (TPSA) | 32.5 Ų[4] | N/A (Ionic) |
| Predicted logP | -0.8075[4] | N/A (Ionic) |
Molecular Structure Diagram
The diagram below illustrates the atom numbering convention used for the subsequent spectroscopic analysis. The protonation sites for the trihydrochloride salt are the nitrogen atoms at positions 1, 4, and the exocyclic amino group.
Caption: Atom Numbering for Spectroscopic Assignment.
Spectroscopic Structure Elucidation (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The formation of the trihydrochloride salt significantly impacts the electronic environment of the molecule. Protonation of the nitrogen atoms leads to a downfield shift for all adjacent protons compared to the free base due to the inductive effect of the positive charges.
Predicted ¹H NMR (400 MHz, D₂O):
-
δ ~3.8-4.0 ppm (m, 4H): Protons on C3 and C5. These are adjacent to the newly formed ammonium center at N4 and are significantly deshielded.
-
δ ~3.6-3.8 ppm (m, 4H): Protons on C2 and C6. These are adjacent to the N1 ammonium center.
-
δ ~3.5 ppm (t, 2H, J ≈ 6 Hz): Protons on C7. These are adjacent to the N1 ammonium center.
-
δ ~3.3 ppm (t, 2H, J ≈ 6 Hz): Protons on C8. These are adjacent to the primary ammonium group.
-
δ ~3.0 ppm (s, 3H): Protons of the methyl group (C-Me) attached to N4.
Predicted ¹³C NMR (100 MHz, D₂O):
-
δ ~55-58 ppm: Carbon C7, alpha to the N1 ammonium center.
-
δ ~50-53 ppm: Carbons C2 and C6 of the piperazine ring.
-
δ ~48-50 ppm: Carbons C3 and C5 of the piperazine ring.
-
δ ~42-44 ppm: Methyl carbon (C-Me).
-
δ ~35-38 ppm: Carbon C8, alpha to the primary ammonium group.
Causality Note: The use of D₂O as a solvent will result in the exchange of the N-H protons with deuterium, so they will not be visible in the ¹H NMR spectrum. The predicted shifts are based on the deshielding effects of protonated nitrogens and are relative estimates. For reference, the protons on the unsubstituted piperazine ring in the simple 1-methylpiperazine appear around δ 2.3-2.9 ppm.[5] The downfield shift to the δ 3.5-4.0 ppm range is a direct and predictable consequence of protonation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of the trihydrochloride salt is expected to be dominated by absorptions related to the ammonium groups and the hydrocarbon backbone.
Predicted Key FT-IR Absorptions (KBr Pellet):
-
2800-3100 cm⁻¹ (Broad): A very broad and strong band corresponding to the N⁺-H stretching vibrations of the primary (-NH₃⁺) and tertiary (>N⁺H<) ammonium groups. This is a hallmark of amine salts.
-
2950-2850 cm⁻¹ (Medium): Aliphatic C-H stretching from the methyl and methylene groups.
-
~1600 cm⁻¹ and ~1500 cm⁻¹ (Medium): N-H bending vibrations (asymmetric and symmetric) of the primary ammonium group.
-
1470-1430 cm⁻¹ (Medium): C-H bending (scissoring) vibrations of the methylene groups.
-
1100-1000 cm⁻¹ (Strong): C-N stretching vibrations.
Synthesis and Purification Protocol
The synthesis of 2-(4-methylpiperazin-1-yl)ethanamine can be achieved through several established routes. A common and reliable method is the reductive amination of N-methylpiperazine with a protected aminoacetaldehyde equivalent, followed by deprotection and salt formation. This approach offers high yields and good control over the reaction.
Proposed Synthetic Workflow
Caption: Synthetic Workflow for Target Compound.
Detailed Experimental Protocol
Materials:
-
1-Methylpiperazine (1.0 eq)
-
Aminoacetaldehyde diethyl acetal (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Concentrated Hydrochloric Acid (HCl) (~37%)
-
Diethyl ether
-
Ethanol
Procedure:
-
Reductive Amination:
-
To a solution of 1-methylpiperazine (1.0 eq) in DCE, add aminoacetaldehyde diethyl acetal (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1 hour, maintaining the temperature below 30°C.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations, as it does not reduce the initially formed iminium ion too quickly, allowing the reaction to proceed cleanly.
-
-
Work-up and Isolation of Free Base (Optional):
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal-protected intermediate.
-
-
Deprotection and Trihydrochloride Salt Formation:
-
Dissolve the crude intermediate in a minimal amount of ethanol.
-
Add concentrated HCl (excess, ~4-5 eq) dropwise while cooling in an ice bath.
-
Heat the mixture to reflux for 2 hours to ensure complete hydrolysis of the acetal.
-
Trustworthiness: This step is self-validating. The strong acidic conditions and heat drive the deprotection to completion, while the excess HCl ensures all three basic nitrogen centers are protonated to form the desired trihydrochloride salt.
-
Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath.
-
The product, 2-(4-methylpiperazin-1-yl)ethanamine trihydrochloride, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Applications in Drug Discovery
The 2-(4-methylpiperazin-1-yl)ethanamine scaffold is a quintessential "building block" in medicinal chemistry. Its utility stems from several key features:
-
Dual Functionality: It possesses a primary amine and a tertiary amine, allowing for sequential and orthogonal chemical modifications. The primary amine is an excellent nucleophile for forming amides, sulfonamides, or for use in further reductive aminations.
-
Pharmacokinetic Modulation: The piperazine ring is a well-established "pharmacophore" that can increase the aqueous solubility and basicity of a parent molecule, often leading to improved oral bioavailability and better pharmacokinetic profiles.[1][6]
-
Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a rigid scaffold that can orient substituents in defined vectors, which is crucial for precise binding to biological targets.
A notable example involves the development of novel thiouracil amide compounds designed as inhibitors of Poly (ADP-Ribose) Polymerase (PARP), a key enzyme in DNA repair.[7] In this research, derivatives incorporating the piperazine moiety were synthesized and showed significant efficacy against human breast cancer cell lines, demonstrating the value of this scaffold in creating potent enzyme inhibitors.[7]
Safety, Handling, and Storage
Proper handling of 2-(4-methylpiperazin-1-yl)ethanamine and its salts is critical. The free base is corrosive and can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
-
Handling: The free base is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). The trihydrochloride salt is more stable but is hygroscopic and should be handled in a dry environment. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (<15°C) and protection from light are recommended.
-
Spills and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined structure, predictable chemical reactivity, and favorable influence on the properties of larger molecules make it an invaluable asset. This guide has provided a detailed technical foundation, from its fundamental molecular properties and predicted spectroscopic signature to its synthesis and strategic application, empowering researchers to leverage this building block with confidence and scientific rigor.
References
-
Galdino, P. M., et al. (2021). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2021(2), M1223. Retrieved from [Link][6]
-
PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link][8]
-
Wang, Y., et al. (2020). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. CN111423397A. Google Patents. Retrieved from [9]
-
Mothe, M. G., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. Retrieved from [Link][7]
-
Godfrey, L. E. A. (1973). Preparation of aminoethylpiperazine. US3733325A. Google Patents. Retrieved from [10]
-
PubChemLite. (n.d.). 2-(4-methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride. Retrieved from [Link][11]
-
Kosolapov, V. A., & Spasov, A. A. (2007). Preparation of 1-amino-4-methylpiperazine. Pharmaceutical Chemistry Journal, 41, 442-444. Retrieved from [Link][12]
-
Çelik, H., et al. (2016). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Celal Bayar University Journal of Science, 12(3), 375-392. Retrieved from [Link][13]
-
Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Retrieved from [Link][1]
-
Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 71-79. Retrieved from [Link][2]
Sources
- 1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 4. chemscene.com [chemscene.com]
- 5. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine | C11H19N3S | CID 3261684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 10. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]
- 11. PubChemLite - 1185304-06-6 (C13H21N3) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
